molecular formula C10H12BrNO2 B11772208 Methyl 2-(6-bromopyridin-2-yl)butanoate

Methyl 2-(6-bromopyridin-2-yl)butanoate

Cat. No.: B11772208
M. Wt: 258.11 g/mol
InChI Key: HWZCQAIJSQBETP-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromopyridin-2-yl)butanoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 6th position of the pyridine ring and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromopyridin-2-yl)butanoate typically involves the bromination of 2-pyridine followed by esterification. One common method includes:

    Bromination: 2-pyridine is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.

    Esterification: The brominated pyridine is then reacted with butanoic acid and methanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination.

    Batch Esterification: Conducting the esterification in large batch reactors to produce the desired ester in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromopyridin-2-yl)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol.

    Oxidation Reactions: The pyridine ring can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of Methyl 2-(6-bromopyridin-2-yl)butanol.

    Oxidation: Formation of pyridine N-oxide derivatives.

Scientific Research Applications

Methyl 2-(6-bromopyridin-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromopyridin-2-yl)butanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloropyridin-2-yl)butanoate
  • Methyl 2-(6-fluoropyridin-2-yl)butanoate
  • Methyl 2-(6-iodopyridin-2-yl)butanoate

Uniqueness

Methyl 2-(6-bromopyridin-2-yl)butanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-(6-bromopyridin-2-yl)butanoate

InChI

InChI=1S/C10H12BrNO2/c1-3-7(10(13)14-2)8-5-4-6-9(11)12-8/h4-7H,3H2,1-2H3

InChI Key

HWZCQAIJSQBETP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CC=C1)Br)C(=O)OC

Origin of Product

United States

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